molecular formula C13H10ClIO B8606990 2-(Benzyloxy)-1-chloro-4-iodobenzene

2-(Benzyloxy)-1-chloro-4-iodobenzene

Cat. No.: B8606990
M. Wt: 344.57 g/mol
InChI Key: LJUOTNOSIWZVPM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-4-iodobenzene is a halogenated benzene derivative with the molecular formula C13H10ClIO and a molecular weight of 344.58 g/mol . This solid compound should be stored refrigerated at 2-8°C to maintain stability . As a building block in organic synthesis, its structure, featuring both chloro and iodo substituents on the benzyloxy-protected benzene ring, makes it a versatile intermediate for constructing more complex molecules. This compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C13H10ClIO

Molecular Weight

344.57 g/mol

IUPAC Name

1-chloro-4-iodo-2-phenylmethoxybenzene

InChI

InChI=1S/C13H10ClIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

LJUOTNOSIWZVPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-(Benzyloxy)-4-chloro-1-iodobenzene

  • Molecular Formula : C₁₃H₁₀ClIO (identical to the target compound) .
  • Key Difference : Positions of chlorine (C-4) and iodine (C-1) are swapped.
  • Impact : Positional isomerism alters electronic distribution and steric effects. For example, iodine at C-1 may influence reactivity in electrophilic substitution or Suzuki-Miyaura couplings due to proximity to the benzyloxy group. Safety data (H315: skin irritation; H319: eye irritation) are identical to the target compound .

Ethoxy-Substituted Analog: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

  • Molecular Formula : C₁₆H₁₆ClIO .
  • Key Difference : The benzyl group is substituted with a 4-ethoxy moiety (-OCH₂C₆H₄-OCH₂CH₃).
  • Its larger molecular weight (372.66 g/mol) may reduce solubility compared to the target compound. This derivative is highlighted as a versatile building block in pharmaceuticals and agrochemicals .

Chloromethyl-Substituted Derivative: 2-Chloro-4-(chloromethyl)-1-iodobenzene

  • Molecular Formula : C₇H₅Cl₂I .
  • Key Difference : Replaces the benzyloxy group with a chloromethyl (-CH₂Cl) substituent.
  • Impact : The chloromethyl group increases electrophilicity, making the compound more reactive in nucleophilic substitutions. Its smaller size (286.93 g/mol ) and dual chlorine atoms could favor applications in polymer chemistry or as an intermediate in small-molecule synthesis .

Halogen-Varied Analog: 2-Bromo-1-chloro-4-iodobenzene

  • Molecular Formula : C₆H₃BrClI .
  • Key Difference : Benzyloxy group is absent; bromine replaces the ether oxygen.
  • This compound is marketed for research applications, emphasizing its utility in halogen exchange reactions .

Multi-Halogenated Analog: 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene

  • Molecular Formula : C₁₃H₉BrFIO .
  • Key Difference : Additional fluorine (C-2) and bromine (C-4) substituents.
  • Impact : Fluorine’s strong electron-withdrawing effect could deactivate the ring toward electrophilic attack, while bromine and iodine provide diverse sites for cross-coupling. The compound’s hazard profile (H315, H319, H335) mirrors other halogenated aromatics .

Fluorine-Substituted Derivative: 4-(Benzyloxy)-1-fluoro-2-iodobenzene

  • Molecular Formula : C₁₃H₁₀FIO .
  • Key Difference : Chlorine is replaced by fluorine at C-1.
  • Its lower molecular weight (328.12 g/mol) may improve solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(Benzyloxy)-1-chloro-4-iodobenzene C₁₃H₁₀ClIO 344.58 Cl (C-1), I (C-4), -OCH₂C₆H₅ (C-2) High LogP (4.52); cross-coupling precursor
2-(Benzyloxy)-4-chloro-1-iodobenzene C₁₃H₁₀ClIO 344.58 Cl (C-4), I (C-1), -OCH₂C₆H₅ (C-2) Positional isomer; similar hazards (H315/H319)
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₆H₁₆ClIO 372.66 -OCH₂C₆H₄-OCH₂CH₃ (C-2), Cl (C-1), I (C-4) Versatile building block in agrochemicals
2-Chloro-4-(chloromethyl)-1-iodobenzene C₇H₅Cl₂I 286.93 Cl (C-2), -CH₂Cl (C-4), I (C-1) Reactive in nucleophilic substitutions
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI 327.26 Br (C-2), Cl (C-1), I (C-4) Halogen exchange applications
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene C₁₃H₉BrFIO 414.47 F (C-2), Br (C-4), I (C-3), -OCH₂C₆H₅ (C-1) Multi-halogenated; steric challenges
4-(Benzyloxy)-1-fluoro-2-iodobenzene C₁₃H₁₀FIO 328.12 F (C-1), I (C-2), -OCH₂C₆H₅ (C-4) Enhanced electron deficiency

Key Findings and Implications

  • Substituent Position : Positional isomerism (e.g., iodine at C-1 vs. C-4) significantly impacts reactivity and application scope .
  • Electron Effects : Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution resistance, while electron-donating groups (e.g., -OCH₂CH₃) improve stability .
  • Safety Considerations : Most halogenated analogs share hazards like skin/eye irritation (H315/H319), necessitating strict handling protocols .

Q & A

Basic: What are the common synthetic routes for 2-(Benzyloxy)-1-chloro-4-iodobenzene, and how do reaction conditions influence product yield?

Methodological Answer:
The synthesis typically involves halogenation and etherification steps. Key intermediates include benzyloxy-substituted benzene derivatives, where iodine and chlorine are introduced via electrophilic substitution or coupling reactions. For example:

  • Halogenation: Chlorination at the 1-position and iodination at the 4-position may employ reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl), with temperature control (0–25°C) to minimize side reactions .
  • Etherification: Benzyloxy groups are introduced via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Critical Factors:

  • Temperature: Higher temperatures (>80°C) may promote dehalogenation or decomposition.
  • Solvent: Polar solvents enhance SNAr reactivity but may compete in side reactions if protic.
  • Catalysts: Pd-based catalysts improve regioselectivity in coupling steps but require inert atmospheres .

Example Reaction Table:

StepReagents/ConditionsYield (%)Key Reference
IodinationICl, DCM, 0°C72
Benzyloxy AdditionBenzyl alcohol, K₂CO₃, DMF, 60°C85

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

Methodological Answer:
The electron-withdrawing effects of iodine and chlorine substituents polarize the aromatic ring, enhancing electrophilicity at specific positions. Key comparisons:

  • Iodine vs. Bromine: Iodine’s larger atomic radius and weaker C–I bond increase oxidative addition rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may lead to premature bond cleavage under harsh conditions .
  • Benzyloxy Group: The electron-donating benzyloxy group at the 2-position directs electrophiles to the 5-position (para to iodine), contrasting with non-substituted analogs where halogen positioning dominates regioselectivity .

Data Contradiction Analysis:

  • Unexpected Reactivity: Some studies report reduced coupling efficiency due to steric hindrance between the benzyloxy group and catalyst ligands, necessitating bulky phosphine ligands (e.g., SPhos) for improved yields .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves dihedral angles between substituents. For example, the benzyloxy and benzene rings in related compounds exhibit near-coplanarity (dihedral angle ~3.4°) .
  • NMR: Distinct signals for aromatic protons (e.g., deshielded H-3 due to iodine’s inductive effect) and benzyloxy CH₂ (δ ~4.9–5.1 ppm) .
  • Mass Spectrometry: Molecular ion peaks at m/z ~348 (M⁺) confirm molecular weight .

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